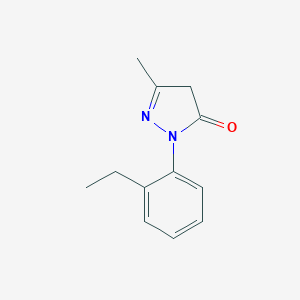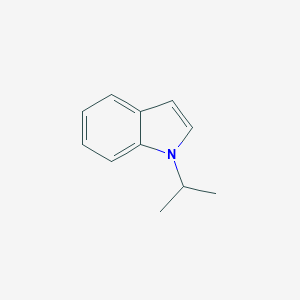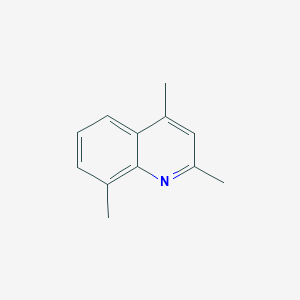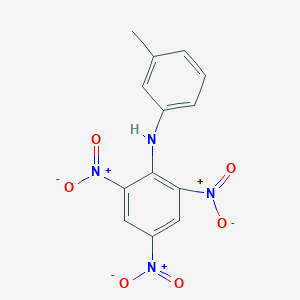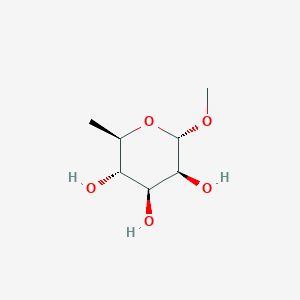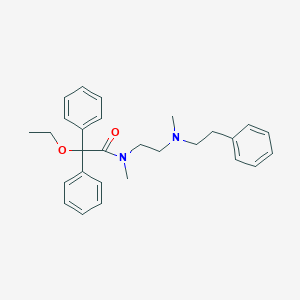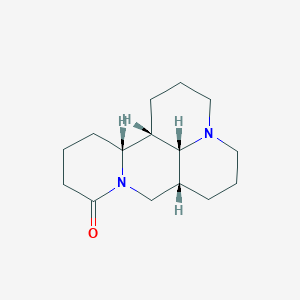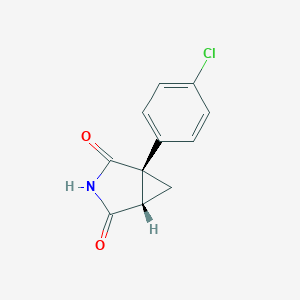
Cyproximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyproximide is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of ATP-sensitive potassium channels, which are involved in the regulation of insulin secretion in pancreatic β-cells. Cyproximide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mécanisme D'action
Cyproximide exerts its pharmacological effects by inhibiting ATP-sensitive potassium channels in pancreatic β-cells. This inhibition leads to depolarization of the cell membrane, which triggers calcium influx and subsequent insulin secretion. Cyproximide also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
Cyproximide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also increases the secretion of insulin and glucagon-like peptide-1 (GLP-1), which are involved in the regulation of glucose homeostasis. Cyproximide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cyproximide in lab experiments is its potency and specificity as an inhibitor of ATP-sensitive potassium channels. This allows for precise control of insulin secretion in pancreatic β-cells. However, one limitation of using cyproximide is its potential toxicity at high concentrations, which can affect cell viability and lead to nonspecific effects.
Orientations Futures
There are several future directions for research on cyproximide. One area of interest is its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Another area of interest is its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is also needed to elucidate the molecular mechanisms underlying the pharmacological effects of cyproximide and to develop more potent and selective inhibitors of ATP-sensitive potassium channels.
Méthodes De Synthèse
Cyproximide can be synthesized by the reaction of 3-(4-methylphenyl)sulfonylurea with 3-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as sodium hydroxide. The reaction yields cyproximide as a white crystalline powder with a melting point of 180-182°C.
Applications De Recherche Scientifique
Cyproximide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Cyproximide has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
15518-76-0 |
|---|---|
Nom du produit |
Cyproximide |
Formule moléculaire |
C11H8ClNO2 |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H8ClNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15) |
Clé InChI |
YYGANUVABKDFDW-UHFFFAOYSA-N |
SMILES isomérique |
C1[C@H]2[C@@]1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




